molecular formula C11H14N2O4 B1445308 Methyl 3-carbamimidoylbenzoate acetate CAS No. 1092568-84-7

Methyl 3-carbamimidoylbenzoate acetate

Cat. No.: B1445308
CAS No.: 1092568-84-7
M. Wt: 238.24 g/mol
InChI Key: WKEPYWCMRLLPHF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 3-carbamimidoylbenzoate acetate involves several steps. One common method includes the reaction of methyl 3-aminobenzoate with cyanamide under specific conditions to form the carbamimidoyl derivative. This intermediate is then reacted with acetic anhydride to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 3-carbamimidoylbenzoate acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-carbamimidoylbenzoate acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-carbamimidoylbenzoate acetate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and function. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their conformation, leading to changes in their catalytic activity .

Comparison with Similar Compounds

Methyl 3-carbamimidoylbenzoate acetate can be compared with other similar compounds such as:

Properties

IUPAC Name

acetic acid;methyl 3-carbamimidoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEPYWCMRLLPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC(=O)C1=CC=CC(=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

150 ml of acetic acid, 150 ml of water and 50 g of water-moist Raney nickel are added to a solution of 327 g (1.47 mol) of methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate in 3 l of methanol, and the mixture is hydrogenated at room temperature and atmospheric pressure for 18 hours. The catalyst is filtered off, and the filtrate is evaporated. The residue is taken up in tert-butyl methyl ether, heated to the boil and filtered off with suction. The residue is dried in vacuo: 3-methoxycarbonylbenzamidinium acetate as colourless crystals; m.p. 222°; ESI 179 (M+H); HPLC: Rt.=1.40 min (method A).
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
327 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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